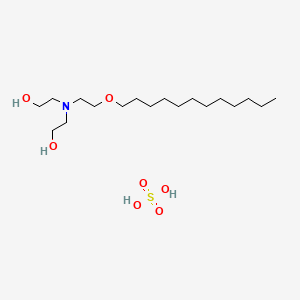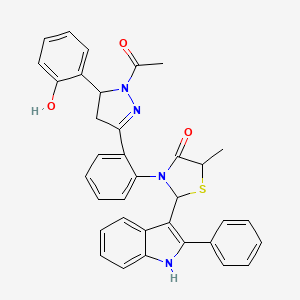
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyphenyl, indole, and thiazolidinyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- depends on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, indole derivatives, and thiazolidinyl derivatives. Each of these classes of compounds has unique properties and applications.
Uniqueness
What sets 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- apart is its combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
133405-41-1 |
|---|---|
Molecular Formula |
C35H30N4O3S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[2-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-phenyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C35H30N4O3S/c1-21-34(42)38(35(43-21)32-25-15-6-9-17-27(25)36-33(32)23-12-4-3-5-13-23)29-18-10-7-14-24(29)28-20-30(39(37-28)22(2)40)26-16-8-11-19-31(26)41/h3-19,21,30,35-36,41H,20H2,1-2H3 |
InChI Key |
BYINXFVODHRFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


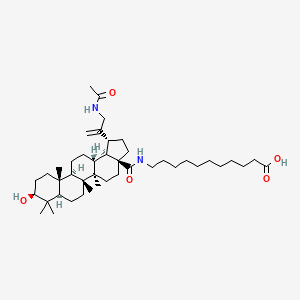
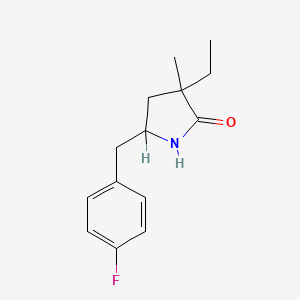
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
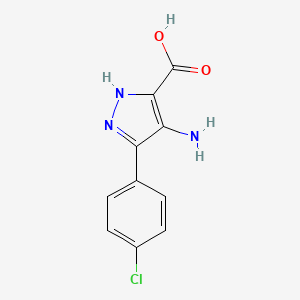

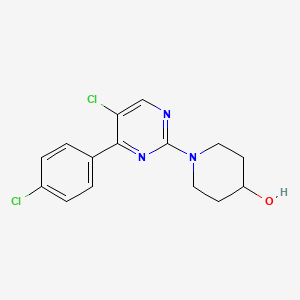
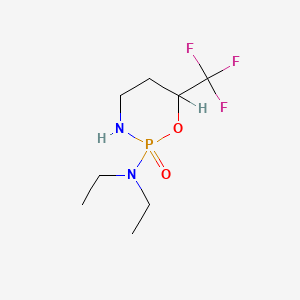


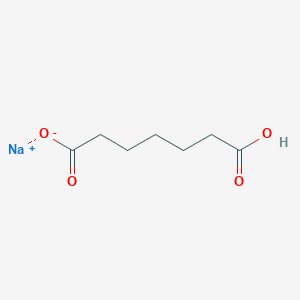
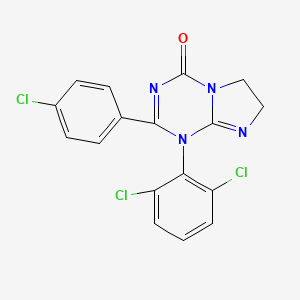
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
